![molecular formula C25H26N2O3 B11318556 1-(3,5-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11318556.png)
1-(3,5-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-DIMETHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL is a complex organic compound that features a benzodiazole ring, phenoxy groups, and a propanol moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DIMETHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone.
Attachment of Phenoxy Groups: Phenol derivatives can be introduced via nucleophilic substitution reactions.
Formation of the Propanol Moiety: This step may involve the reaction of an epoxide with a suitable nucleophile.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propanol moiety, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions could convert the benzodiazole ring to more saturated derivatives.
Substitution: The phenoxy groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with benzodiazole rings are often explored as catalysts in organic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigation of potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Biochemistry: Study of interactions with biological macromolecules like proteins and nucleic acids.
Industry
Chemical Industry: Use as intermediates in the synthesis of more complex molecules.
Pharmaceutical Industry: Development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-(3,5-DIMETHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,5-DIMETHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL: Unique due to its specific substitution pattern and combination of functional groups.
Other Benzodiazole Derivatives: Compounds with similar core structures but different substituents.
Phenoxypropanol Derivatives: Compounds with similar side chains but different core structures.
Uniqueness
The uniqueness of 1-(3,5-DIMETHYLPHENOXY)-3-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]PROPAN-2-OL lies in its specific combination of a benzodiazole ring, phenoxy groups, and a propanol moiety, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C25H26N2O3 |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
1-(3,5-dimethylphenoxy)-3-[2-(phenoxymethyl)benzimidazol-1-yl]propan-2-ol |
InChI |
InChI=1S/C25H26N2O3/c1-18-12-19(2)14-22(13-18)29-16-20(28)15-27-24-11-7-6-10-23(24)26-25(27)17-30-21-8-4-3-5-9-21/h3-14,20,28H,15-17H2,1-2H3 |
Clé InChI |
GRNJYSVELFXGPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


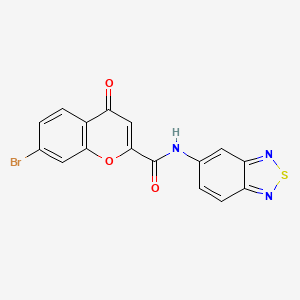
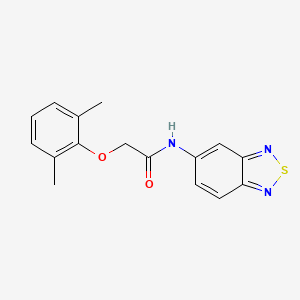
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide](/img/structure/B11318491.png)
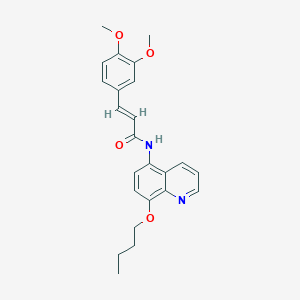
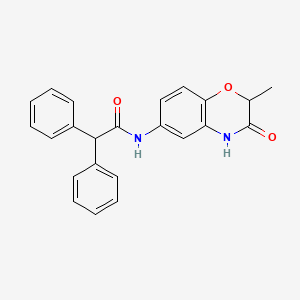
![5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11318500.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11318501.png)
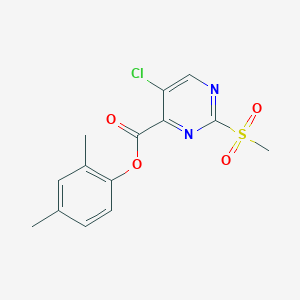
![N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11318517.png)
![2-[1-(4-phenylbutanoyl)piperidin-4-yl]-1H-benzimidazole](/img/structure/B11318525.png)
![N-cyclopropyl-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318526.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11318531.png)
![2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11318536.png)
![1-(4-{2-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)-2-methoxyethanone](/img/structure/B11318539.png)
